![molecular formula C12H10ClF3N2O B2672515 8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1266693-19-9](/img/structure/B2672515.png)
8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their unique chemical structure and versatility .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is unique and versatile, which makes them valuable scaffolds in organic synthesis and pharmaceutical chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Scientific Research Applications
Chemical Synthesis and Catalysis
Imidazo[1,2-a]pyridine derivatives, closely related to the queried compound, are synthesized through various chemical reactions. For instance, Bagdi et al. (2015) demonstrated the synthesis of 2-triazolyl imidazo[1,2-a]pyridines using nano copper oxide as a catalyst in ethanol, highlighting the potential of nano-catalysts in the synthesis of complex organic compounds (Bagdi, Basha, & Khan, 2015). Similarly, synthesis protocols involving copper-catalyzed and silver-catalyzed reactions have been developed, as shown by Palani et al. (2012) and Mohan et al. (2013), respectively, for the synthesis of various imidazo[1,2-a]pyridine derivatives (Palani, Park, Kumar, Jung, & Lee, 2012); (Mohan, Rao, & Adimurthy, 2013).
Materials Chemistry
Imidazo[1,2-a]pyridine derivatives are also relevant in materials chemistry. For instance, Hakimi et al. (2012) investigated the synthesis, crystallographic, and spectral characterization of a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative, indicating potential applications in materials science and coordination chemistry (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives are also studied for their corrosion inhibition properties. Ech-chihbi et al. (2019) evaluated the corrosion inhibition performance of imidazopyridine derivatives for carbon steel in acidic media, showcasing the potential of these compounds in industrial applications (Ech-chihbi, Nahlé, Salim, Oudda, El Hajjaji, El Kalai, El Aatiaoui, & Taleb, 2019).
Biological Applications
Imidazo[1,2-a]pyridines have also been explored for their potential biological applications. Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde and evaluated their antimicrobial activities, suggesting the role of these compounds in pharmaceutical research (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).
Future Directions
properties
IUPAC Name |
8-chloro-2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O/c1-6(2)10-9(5-19)18-4-7(12(14,15)16)3-8(13)11(18)17-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBROKIFBYQVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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